3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Description
3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that 4-methoxyphenethylamine, a compound with a similar methoxyphenyl structure, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that our compound might affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is oil-soluble , which could influence its absorption and distribution in the body
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that our compound might have similar effects.
Action Environment
Given that it is an oil-soluble compound , factors such as pH and temperature could potentially influence its solubility and therefore its bioavailability and efficacy.
Properties
IUPAC Name |
3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTGBJKKANCKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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